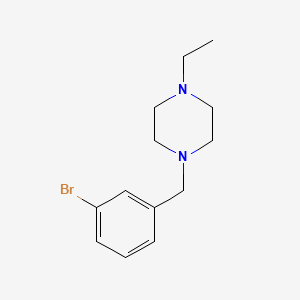

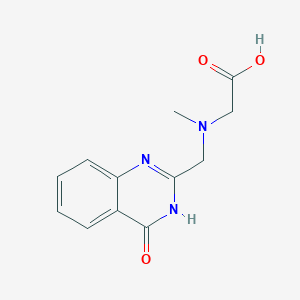

![molecular formula C19H22N2O5S2 B2564170 4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-20-2](/img/structure/B2564170.png)

4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a type of spirocyclic compound . Spirocyclic compounds are characterized by their unique structural motif involving a quaternary carbon atom that is part of two ring systems.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,4-Dioxaspiro[4.5]decane have been synthesized using commercially available reagents. For instance, a study described a synthesis method using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.Molecular Structure Analysis

The molecular structure of similar compounds is characterized by a spirocyclic framework, which incorporates both oxygen and nitrogen atoms . This unique structure is crucial in its reactivity and interaction with other molecules.Applications De Recherche Scientifique

Stereochemically Controlled Synthesis

Research has demonstrated the stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes, where phenylsulfanyl migration is utilized to prepare single enantiomers and diastereoisomers of spirocyclic compounds. This synthesis method highlights the versatility of spirocyclic frameworks in creating complex molecular architectures with defined stereochemistry, showcasing their potential in the development of novel compounds with specific chiral properties (Eames et al., 1996).

Functionalized Dioxaspiro[4.5]decanes Synthesis

A one-step synthesis approach for functionalized 1,6-dioxaspiro[4.5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones has been described. This method achieves high stereoselectivity and provides an efficient route for the synthesis of dioxaspiro[4.5]decanes, which could be valuable in developing new materials or pharmaceuticals with spirocyclic structures (Carretero et al., 1994).

Synthesis of Sulfur-Containing Heterocycles

Spirocyclic compounds, including those derived from 4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, serve as key intermediates in the synthesis of sulfur-containing heterocycles. These compounds play a crucial role in the development of new heterocyclic compounds with potential applications in medicinal chemistry and materials science (Reddy et al., 2001).

Supramolecular Arrangements

The structure and supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, which relate closely to the spirocyclic framework of 4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, have been explored. This research sheds light on how substituents on the cyclohexane ring influence supramolecular arrangements, offering insights into the design of molecular assemblies with specific properties (Graus et al., 2010).

Propriétés

IUPAC Name |

4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c22-27(23,17-7-3-1-4-8-17)20-13-11-19(12-14-20)21(15-16-26-19)28(24,25)18-9-5-2-6-10-18/h1-10H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRAROAIABQJCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

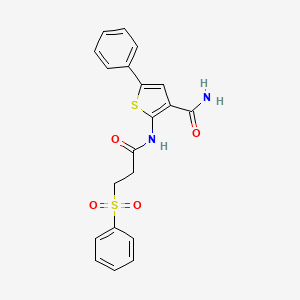

![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2564093.png)

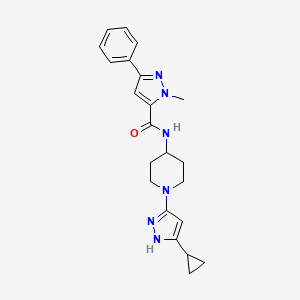

![4,7-Dimethyl-2-phenacyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2564094.png)

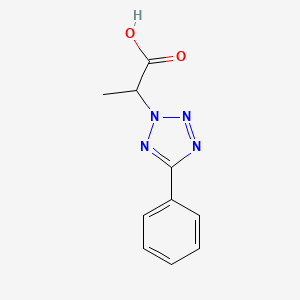

![benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2564096.png)

![Ethyl 5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2564101.png)

![2,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2564103.png)

![(5Z)-1-butyl-5-{[(4-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2564104.png)

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2564105.png)

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2564107.png)